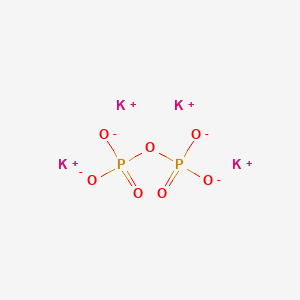
Praseodymium(III) chloride heptahydrate
概要
説明
Praseodymium(III) chloride heptahydrate is a blue-green solid that rapidly absorbs water on exposure to moist air to form a light green heptahydrate .
Synthesis Analysis
Praseodymium(III) chloride is prepared by treating praseodymium metal with hydrogen chloride. The reaction is as follows: 2 Pr + 6 HCl → 2 PrCl3 + 3 H2. It is usually purified by vacuum sublimation .Molecular Structure Analysis
The molecular formula of Praseodymium(III) chloride heptahydrate is PrCl3·7H2O. It has a molar mass of 373.37 g/mol . Praseodymium(III) chloride is Lewis acidic and is classified as “hard” according to the HSAB concept .Chemical Reactions Analysis
Praseodymium(III) chloride forms a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride. This compound shows interesting optical and magnetic properties .Physical And Chemical Properties Analysis
Praseodymium(III) chloride heptahydrate has a density of 2.25 g/mL at 25 °C . It is soluble in water and alcohol .科学的研究の応用
Electrochemical Properties in Molten Chlorides
Praseodymium(III) chloride heptahydrate has been studied for its electrochemical behavior in molten chlorides, particularly in LiCl-KCl and CaCl2-NaCl melts. It was found that Pr(III) is the only stable oxidation state in these environments, exhibiting quasi-reversible electrochemical behavior. This research helps in understanding the reaction mechanism and transport parameters of Pr(III) in such conditions (Castrillejo et al., 2005).
Synthesis and Structural Characterization
Praseodymium(III) chloride heptahydrate is used in the synthesis of complexes, as demonstrated in the preparation of praseodymium(III) complexes with heptadentate (N4O3) ligands. This study contributes to the understanding of the structural aspects of such complexes (Kanesato et al., 1996).
Solubility Systems Involving Rare Earth Chlorides
Praseodymium(III) chloride heptahydrate's solubility in aqueous solutions distinguishes it from other rare earth elements, which typically crystallize as hexahydrates. This difference has implications for the study of miscibility gaps in solid phases comprising various types of chlorides (Brunisholz & Nozari, 1969).
Physical and Spectroscopic Studies
Studies on the physical and spectroscopic properties of Praseodymium(III) complexes are essential for understanding their potential applications. For instance, research on the absorption spectrum and quantum states of Praseodymium(III) provides insights into their electronic structure and potential use in various technological applications (Crosswhite et al., 1965).
Sensor Applications
Praseodymium(III) chloride heptahydrate is used in the development of selective sensors. For example, a polyvinyl chloride membrane sensor based on praseodymium(III) ions shows potential for various analytical applications, demonstrating the utility of praseodymium in sensor technology (Zamani et al., 2009).
Corrosion Inhibition
Praseodymium(III) compounds, including those derived from praseodymium(III) chloride, are investigated as corrosion inhibitors. Their efficacy in preventing corrosion in different environmental conditions, such as CO2-containing and naturally-aerated systems, is a significant area of research, highlighting the material's versatility (Nam et al., 2014).
Safety And Hazards
Praseodymium(III) chloride heptahydrate is considered hazardous. It causes skin irritation and serious eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
将来の方向性
特性
IUPAC Name |
praseodymium(3+);trichloride;heptahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.7H2O.Pr/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHUQJCIAFYPAI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H14O7Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615795 | |
| Record name | Praseodymium chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) chloride heptahydrate | |
CAS RN |
10025-90-8 | |
| Record name | Praseodymium chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60615795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium(III) chloride heptahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



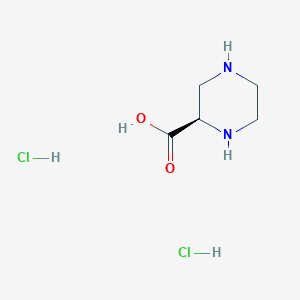
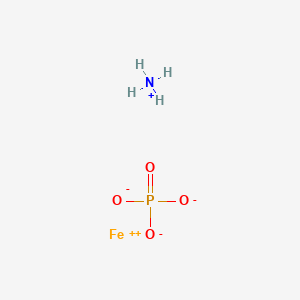
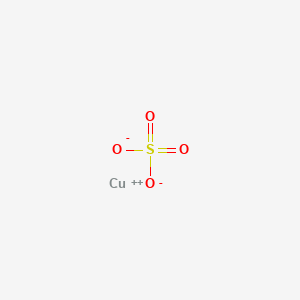

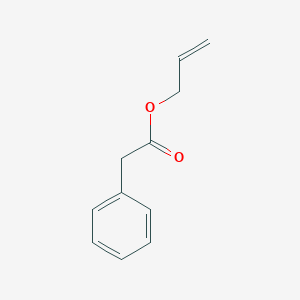
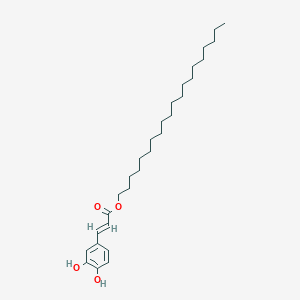
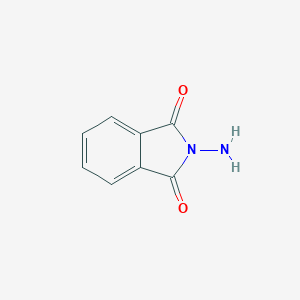
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)



